molecular formula C17H25N3O B5941141 1-(3,5-Dimethylphenyl)-4-piperidin-4-ylpiperazin-2-one

1-(3,5-Dimethylphenyl)-4-piperidin-4-ylpiperazin-2-one

Cat. No.: B5941141
M. Wt: 287.4 g/mol
InChI Key: NCDNKGPBWVFCOD-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-4-piperidin-4-ylpiperazin-2-one is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)-4-piperidin-4-ylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethylphenylamine with piperidine and piperazine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)-4-piperidin-4-ylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-4-piperidin-4-ylpiperazin-2-one involves its interaction with specific molecular targets. It is believed to act on the central nervous system by modulating neurotransmitter receptors, particularly the serotonin and dopamine receptors. This modulation can lead to altered neurotransmitter release and uptake, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(3,5-Dimethylphenyl)-4-piperidin-4-ylpiperazin-2-one stands out due to its unique combination of a piperazine and piperidine ring system, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-piperidin-4-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-13-9-14(2)11-16(10-13)20-8-7-19(12-17(20)21)15-3-5-18-6-4-15/h9-11,15,18H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDNKGPBWVFCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN(CC2=O)C3CCNCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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